Enantiomeric Purity and Stereochemical Identity for Biological Studies
The compound is defined by its (S)-absolute configuration, as confirmed by its IUPAC name and InChI string [1]. While specific enantiomeric excess (ee) data for commercial samples were not found in the reviewed literature, the procurement value for chiral amines hinges on this defined stereochemistry. For any chiral target engagement, the difference between the (S)- and (R)-enantiomers is absolute, where one may be a potent ligand and the other completely inactive. This binary, structure-based differentiation is fundamental to its selection over racemic or achiral cycloheptenamine analogs.
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | (1S)-enantiomer |
| Comparator Or Baseline | (1R)-enantiomer or racemate |
| Quantified Difference | Absolute difference in spatial orientation; potential for complete loss of target affinity. No direct comparative binding data available. |
| Conditions | N/A (Structural descriptor) |
Why This Matters
For research targeting chiral biological systems, using a compound with a defined and consistent stereochemistry is non-negotiable for obtaining reproducible and interpretable results, making the specified (S)-enantiomer the only acceptable choice.
- [1] PubChem. (2026). Compound Summary for CID 11403579, 2-Cyclohepten-1-amine, N,N-bis(phenylmethyl)-, (1S)-. National Center for Biotechnology Information. View Source
